molecular formula C8H12O B3130961 (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran CAS No. 3471-41-8

(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran

Cat. No.: B3130961
CAS No.: 3471-41-8
M. Wt: 124.18 g/mol
InChI Key: JQDSHMKTGWQGHB-OCAPTIKFSA-N
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Description

(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran is a bicyclic organic compound that belongs to the class of benzofurans This compound is characterized by its hexahydro structure, indicating that it is fully saturated with hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of benzofuran derivatives under specific conditions. For instance, the hydrogenation process can be carried out using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas at elevated pressures and temperatures. This method ensures the complete saturation of the benzofuran ring, resulting in the formation of the hexahydro derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through distillation or recrystallization techniques to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the benzofuran ring using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: The compound’s derivatives are explored for their potential use in drug development, particularly in the treatment of neurological disorders and cardiovascular diseases.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, in medicinal chemistry, the compound’s derivatives may act as inhibitors of specific enzymes involved in disease pathways, thereby providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,7aS)-rel-Hexahydro-1,3-isobenzofurandione
  • (3aR,7aS)-2-[4-[4-(1,2-benzothiazol-3-yl)-1-piperazinyl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Uniqueness

Compared to similar compounds, (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran stands out due to its specific stereochemistry and fully saturated structure. These features contribute to its unique chemical properties and potential applications. The compound’s ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-8H,3-6H2/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDSHMKTGWQGHB-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]2[C@H]1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500009
Record name (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3471-41-8
Record name (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran
Reactant of Route 2
(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran
Reactant of Route 3
(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran
Reactant of Route 4
(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran
Reactant of Route 5
(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran
Reactant of Route 6
(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran

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